8-BR-Camp NA

PKA activation kinase selectivity cAMP analog pharmacology

Procure 8-Br-cAMP Na for protocols requiring dual PKA/Epac engagement with sustained PDE-resistant cAMP elevation. Unlike PKA-selective (6-Bnz-cAMP) or Epac-selective (8-pCPT-2′-O-Me-cAMP) analogs, this full dual-pathway agonist achieves: • 2-fold HFF1 reprogramming enhancement (6.5-fold with VPA) • Faster Ca²⁺ transient kinetics (188±18 ms) vs. single-pathway analogs (379-435 ms) in cardiomyocytes • Superior acute barrier formation efficacy in HUVEC vs. 8-pCPT-cAMP Lyophilized Na salt; ≥100 mg/mL aqueous solubility; DMSO-free delivery. Stable ≥12 months at -20°C.

Molecular Formula C10H11BrN5NaO6P
Molecular Weight 431.09 g/mol
Cat. No. B12806981
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name8-BR-Camp NA
Molecular FormulaC10H11BrN5NaO6P
Molecular Weight431.09 g/mol
Structural Identifiers
SMILESC1C2C(C(C(O2)N3C4=NC=NC(=C4N=C3Br)N)O)OP(=O)(O1)O.[Na]
InChIInChI=1S/C10H11BrN5O6P.Na/c11-10-15-4-7(12)13-2-14-8(4)16(10)9-5(17)6-3(21-9)1-20-23(18,19)22-6;/h2-3,5-6,9,17H,1H2,(H,18,19)(H2,12,13,14);/t3-,5+,6?,9-;/m1./s1
InChIKeyMEMWVSQUTMAAGB-SVHUWJRNSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 25 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

8-Br-cAMP Sodium Salt (8-Bromoadenosine-3′,5′-cyclic Monophosphate Na) – Core Identity & Procurement-Relevant Profile


8-Br-cAMP sodium salt (CAS 76939-46-3, MW 430.08 g/mol) is a brominated, cell-permeable cyclic adenosine monophosphate (cAMP) analog that activates cAMP-dependent protein kinase (PKA) with a half-maximal activation constant (Ka) of 0.05 µM . The compound belongs to the 8-substituted cAMP analog class and is distinguished by a bromine atom at the C8 position of the adenine ring, which confers substantially enhanced resistance to hydrolysis by phosphodiesterases (PDEs) relative to endogenous cAMP . It is supplied as a lyophilized sodium salt powder with aqueous solubility of ≥100 mg/mL (≈232 mM), and is stable for ≥12 months at −20°C in desiccated, light-protected storage .

Why 8-Br-cAMP Na Cannot Be Casually Substituted with Other cAMP Analogs – Core Differentiation Rationale


cAMP analogs are not functionally interchangeable because their substitution patterns produce quantitatively distinct profiles across at least three axes: PKA isoform/kinase selectivity, dual-pathway (PKA vs. Epac) engagement, and PDE susceptibility [1]. 8-Br-cAMP acts as a full, equipotent agonist at both PKA and Epac1, whereas 6-modified analogs (e.g., N⁶-benzoyl-cAMP) selectively activate PKA with negligible Epac agonism, and 8-pCPT-2′-O-Me-cAMP is an Epac-selective super-agonist with >100-fold selectivity over PKA [2]. Even within the 8-substituted subfamily, inotropic potency varies by orders of magnitude: 8-Br-cAMP is the least potent sodium salt among eight 8-substituted analogs tested in guinea-pig papillary muscle, ranking below 8-CPT-cAMP, 8-t-butyl-thio-cAMP, and others [3]. Choosing the wrong analog for a given experimental context therefore risks either failing to activate the intended pathway or producing off-target signaling that confounds interpretation.

8-Br-cAMP Na – Quantitative Evidence of Differentiation from Closest Analogs and Alternatives


PKA Activation Potency (Ka = 0.05 µM) with 116-Fold Selectivity over PKG – Quantitative Benchmarking Against Endogenous cAMP and 8-CPT-cAMP

8-Br-cAMP activates PKA with a half-maximal activation constant (Ka) of 0.05 µM, identical to the Ka reported for 8-CPT-cAMP on PKA . Its selectivity for PKA over cGMP-dependent protein kinase (PKG) is 116-fold (PKG Ka = 5.8 µM) . By comparison, 8-CPT-cAMP activates PKG with Ka = 0.11 µM, representing only a ~2-fold selectivity for PKA over PKG . The 6-Bnz-cAMP PKA-selective analog has a PKA Ka of 2.7 µM and no measurable Epac activation, making it 54-fold less potent on PKA than 8-Br-cAMP [1].

PKA activation kinase selectivity cAMP analog pharmacology

Full Dual Agonist at PKA and Epac1 – Contrast with 6-Bnz-cAMP (PKA-Only) and 8-pCPT-2′-O-Me-cAMP (Epac-Selective)

In a comprehensive cAMP analog mapping study, 8-Br-cAMP was shown to activate both Epac1 and cAMP-dependent protein kinase (cAPK/PKA) equally as well as endogenous cAMP, i.e., as a full agonist at both effectors [1]. In contrast, 6-modified analogs such as N⁶-benzoyl-cAMP (6-Bnz-cAMP) are full cAPK activators but inefficient Epac activators (PKA Ka = 2.7 µM; Epac Ka = non-significant, ≥100-fold selectivity for PKA) [2]. The Epac-selective analog 8-pCPT-2′-O-Me-cAMP shows the opposite profile (Epac Ka = 1.8 µM; PKA Ka = 190 µM) [2]. In rat cardiomyocytes, 8-Br-cAMP (5 µM) produced calcium transient amplitude increases comparable to 10 nM isoproterenol, with a time-to-peak of 188±18 ms, significantly faster (p<0.05) than 6-Bnz-cAMP (435±65 ms) and 8-CPT-2′-O-Me-cAMP (379±82 ms) [3].

Epac1 PKA/Epac dual signaling cAMP effector pathway

2-Fold Enhancement of Human Fibroblast Reprogramming Efficiency – Validated Functional Differentiation from Generic PKA Activators

8-Br-cAMP treatment improved the reprogramming efficiency of human neonatal foreskin fibroblast (HFF1) cells transduced with the four Yamanaka factors (OCT4, SOX2, KLF4, c-MYC) by 2-fold relative to transduction alone [1]. When combined with valproic acid (VPA), reprogramming efficiency increased synergistically to 6.5-fold [1]. This effect was attributed in part to transient p53 downregulation during early reprogramming stages. Notably, a subsequent study found that PKA-selective activation alone does not recapitulate this effect in mouse embryonic stem cell culture: treatment with 8-Br-cAMP (which activates both PKA and Epac) in standard mouse ESC conditions did not affect reprogramming, whereas PKA inhibition enhanced it [2], underscoring the functional relevance of 8-Br-cAMP's dual-pathway activation.

induced pluripotent stem cells cellular reprogramming fibroblast reprogramming

Temporal Window of Action in Endothelial Tight Junction Assembly – Shorter Time Periods Favor 8-Br-cAMP/Na over 8-pCPT-cAMP

In a head-to-head comparison of cAMP derivatives on HUVEC monolayer tight junction formation, 8-Br-cAMP/Na exerted the greatest effects of all compounds tested for shorter time periods, while 8-(4-chlorophenylthio)-cAMP (pCPT-cAMP) dominated during longer incubation periods [1]. Both compounds induced PKA-dependent expression of claudin-5 and occludin, and both induced tricellulin expression and membrane translocation. However, only pCPT-cAMP produced a slight enhancement of paracellular barrier function (decreased permeability), whereas 8-Br-cAMP/Na's primary contribution was more rapid formation of continuous tight junction strands [1]. At 1 mM concentration, 8-Br-cAMP stimulated CRE-SPAP reporter gene transcription to 76.9 ± 3.4% of the maximum isoprenaline response, comparable to 8-CPT-cAMP at 85.2 ± 4.8% and IBMX (3 mM) at 63.7 ± 4.2% [2].

endothelial barrier tight junctions vascular permeability

PDE Resistance and High Aqueous Solubility (≥100 mg/mL) – Practical Differentiation from Endogenous cAMP and Prodrug Analogs

8-Br-cAMP sodium salt exhibits substantially greater resistance to hydrolysis by cyclic nucleotide phosphodiesterases (PDEs) compared with endogenous cAMP, enabling sustained intracellular PKA and Epac activation . This resistance is directly attributable to the C8 bromine substitution, which sterically hinders PDE catalytic site access. Its aqueous solubility of ≥100 mg/mL (≈232 mM at 25°C) substantially exceeds that of the commonly used dibutyryl-cAMP (db-cAMP), which requires organic co-solvents for comparable concentrations. Unlike acetoxymethyl (AM) ester prodrugs (e.g., 8-Br-cAMP-AM) or benzyl ester derivatives, 8-Br-cAMP Na does not require intracellular esterase processing for activity, removing a variable that can confound quantitative pharmacology in esterase-deficient or -overexpressing cell types [1]. The lyophilized sodium salt powder is stable for ≥36 months at −20°C under desiccation, and reconstituted solutions retain potency for up to 3 months at −20°C [2].

phosphodiesterase resistance aqueous solubility compound stability

8-Br-cAMP Na – Evidence-Backed Research and Industrial Application Scenarios


Human iPSC Reprogramming & Stem Cell Core Facility Optimization

8-Br-cAMP Na is indicated for protocols seeking to improve the efficiency of human somatic cell reprogramming to induced pluripotent stem cells. The published 2-fold enhancement in HFF1 fibroblast reprogramming efficiency (6.5-fold when combined with VPA) [1] provides a validated quantitative benchmark that is not available for PKA-selective (6-Bnz-cAMP) or Epac-selective (8-pCPT-2′-O-Me-cAMP) analogs. Procurement rationale: select 8-Br-cAMP Na when the protocol requires dual PKA/Epac engagement and DMSO-free aqueous delivery at ≥100 mg/mL.

Endothelial Barrier Function and Tight Junction Dynamics in Vascular Biology

For studies of tight junction assembly and disassembly in primary endothelial cells (HUVEC), 8-Br-cAMP/Na provides superior efficacy during shorter incubation periods compared to 8-pCPT-cAMP [2]. This temporal differentiation makes 8-Br-cAMP/Na the appropriate choice for acute barrier formation assays, live-cell imaging of junctional protein recruitment, and protocols where sustained PDE-resistant cAMP elevation is required without the slower-onset PKG cross-activation associated with 8-CPT-cAMP.

Cardiomyocyte Calcium Handling and Excitation-Contraction Coupling Studies

In isolated rat cardiomyocyte studies, 8-Br-cAMP (5 µM) produced calcium transient increases equivalent to 10 nM isoproterenol with significantly faster time-to-peak kinetics (188±18 ms) compared to both PKA-selective 6-Bnz-cAMP (435±65 ms) and Epac-selective 8-CPT-2′-O-Me-cAMP (379±82 ms) [3]. Researchers investigating the integrated PKA/Epac contribution to cardiomyocyte calcium regulation should procure 8-Br-cAMP Na rather than single-pathway analogs, as it most closely recapitulates the dual-effector kinetics of endogenous β-adrenergic signaling.

PKA/Epac Pathway Dissection and Synergy Studies in Neurobiology

Christensen et al. (2003) demonstrated that 8-Br-cAMP is a full, equipotent agonist at both PKA and Epac1, and that combined PKA+Epac activation synergistically drives PC-12 cell neurite outgrowth beyond what either pathway alone can achieve [4]. For pathway-dissection experiments, 8-Br-cAMP Na serves as the dual-pathway positive control against which PKA-selective (6-Bnz-cAMP) and Epac-selective (8-pCPT-2′-O-Me-cAMP) analogs are compared. Its resistance to PDE hydrolysis ensures that the observed effects reflect sustained dual-pathway activation rather than transient cAMP signaling.

Technical Documentation Hub

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